2,5-Difluoropyridine
Overview
Description
2,5-Difluoropyridine is a fluorinated derivative of pyridine, characterized by the presence of two fluorine atoms at the 2 and 5 positions on the pyridine ring. This compound is a colorless to light yellow liquid with a molecular formula of C5H3F2N and a molecular weight of 115.08 g/mol . It is widely used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its unique chemical properties.
Mechanism of Action
2,5-Difluoropyridine: is a chemical compound with the molecular formula C5H3F2NWe know that it contains two fluorine atoms attached to the pyridine ring, which can influence its reactivity and biological properties .
Mode of Action:
The interaction of This compound with its targets likely involves the electron-withdrawing effect of the fluorine substituents. Fluoropyridines generally have reduced basicity and are less reactive than their chlorinated or brominated counterparts. The specific mode of action remains an area of ongoing research .
Biochemical Analysis
Biochemical Properties
2,5-Difluoropyridine plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions and protein binding. The fluorine atoms in this compound enhance its reactivity and binding affinity with various biomolecules. This compound is known to interact with enzymes such as cytochrome P450, which is involved in the metabolism of many xenobiotics and endogenous compounds. The interaction between this compound and cytochrome P450 can lead to the inhibition or activation of the enzyme, depending on the specific context of the reaction .
Cellular Effects
This compound has been shown to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which plays a critical role in cell proliferation, differentiation, and apoptosis. Additionally, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression levels of specific genes .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with various biomolecules. The fluorine atoms in this compound enhance its ability to form hydrogen bonds and other non-covalent interactions with proteins and enzymes. This compound can act as an enzyme inhibitor or activator, depending on the specific enzyme and the context of the reaction. For example, this compound can inhibit the activity of cytochrome P450 by binding to its active site and preventing the enzyme from catalyzing its substrate .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light, heat, or other environmental factors. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, this compound can have beneficial effects, such as modulating enzyme activity and influencing cellular processes. At high doses, this compound can exhibit toxic or adverse effects, including cytotoxicity and disruption of normal cellular function. Threshold effects have been observed, where the compound’s impact on cellular processes becomes more pronounced at higher concentrations .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450. This compound can influence metabolic flux and metabolite levels by modulating the activity of these enzymes. Additionally, this compound can affect the levels of cofactors and other metabolites involved in these pathways, leading to changes in overall metabolic activity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence the localization and accumulation of the compound within different cellular compartments. For example, this compound can be transported into cells via specific membrane transporters and subsequently distributed to various organelles, where it can exert its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. This compound can be targeted to specific compartments or organelles through post-translational modifications or targeting signals. For instance, this compound can accumulate in the mitochondria, where it can affect mitochondrial function and energy metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,5-Difluoropyridine can be synthesized through several methods. One common approach involves the halogenation of 2,5-dichloropyridine, followed by fluorination.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale halogenation and fluorination processes. The reaction conditions are carefully controlled to ensure high yield and purity. The use of advanced fluorination techniques and catalysts can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2,5-Difluoropyridine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride or potassium tert-butoxide are commonly used in substitution reactions involving this compound.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize this compound.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed in reduction reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated pyridine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
2,5-Difluoropyridine has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
- 2,3-Difluoropyridine
- 2,6-Difluoropyridine
- 3,5-Difluoropyridine
Comparison: 2,5-Difluoropyridine is unique due to the specific positioning of the fluorine atoms, which can significantly influence its chemical reactivity and biological activity compared to other difluoropyridine isomers. For example, 2,6-Difluoropyridine has fluorine atoms at the 2 and 6 positions, which can result in different electronic and steric effects, leading to variations in reactivity and applications .
Properties
IUPAC Name |
2,5-difluoropyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F2N/c6-4-1-2-5(7)8-3-4/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFAMUOYNXFXQTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30376528 | |
Record name | 2,5-Difluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30376528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84476-99-3 | |
Record name | 2,5-Difluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30376528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-Difluoropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: The research demonstrates that each vacant position on the 2,5-difluoropyridine ring can be selectively functionalized. [] This is significant because it allows for the creation of a variety of derivatives with potentially different properties. By employing chlorine or trimethylsilyl groups as directing agents, researchers were able to control which position on the ring underwent subsequent reactions, like carboxylation. This precise control over substitution patterns opens up possibilities for synthesizing a diverse range of fluorinated pyridinecarboxylic acids from a single starting material.
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